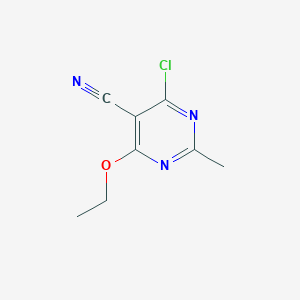

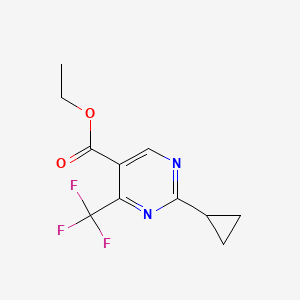

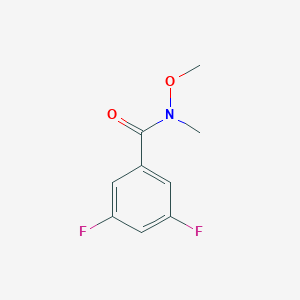

![molecular formula C10H7Cl2NO3 B3162040 (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride CAS No. 875006-82-9](/img/structure/B3162040.png)

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride

Descripción general

Descripción

“(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid” is a biochemical used for proteomics research . It is also known as “6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid” with CAS number 351003-03-7 .

Synthesis Analysis

The synthesis of this compound involves purification of the crude product by flash column chromatography method over silica gel using Hexane/ethyl acetate as an eluent .Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazine ring with a chlorine atom at the 6th position and an acetic acid group attached to the 4th position of the ring . The molecular weight of this compound is 236.655 .Physical and Chemical Properties Analysis

This compound is a yellowish solid . It has a melting point range of 175–177°C . The FT-IR (KBr, νmax/cm −1) values are 3436, 2924, 1755, 1632, 1583, 1007 .Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complexes

The adaptable coordination chemistry of related benzo[d][1,3]oxazine compounds towards metals like zinc(II) and mercury(II) has been explored, highlighting their versatility and potential in creating diverse metal environments due to different coordination modes. One study demonstrated the formation of a pentacoordinated zinc complex, showcasing the ligand's ability to adopt an "open" iminic structure, while another complex featured the ligand in its oxidized form containing the 4H-benzo[d][1,3]oxazine part. A trinuclear mercury compound exhibited the ligand in its original arrangement, suggesting applications in the synthesis of novel metal complexes with potential catalytic, optical, or material properties (Ardizzoia, Brenna, & Therrien, 2010).

Synthesis and Antimicrobial Activity

Novel series of pyrazoline derivatives bearing a 1,4-benzoxazinone structure were synthesized and evaluated for their antimicrobial activity. The synthesis involved the starting compound 2H-benzo[1,4]oxazin-3(4H)-one prepared from various reagents and subjected to further reactions to produce different derivatives. These synthesized compounds were characterized by their physical and spectral data and showed promise in antimicrobial applications, indicating the potential of benzo[1,4]oxazin-4-yl structures in developing new antimicrobial agents (Raviteja, Lingaiah, & Rajeeva, 2017).

Synthesis and Herbicidal Activity

Research into the synthesis of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide derivatives explored their potential as herbicidal compounds. These derivatives were synthesized through reactions involving 2-substituted acetyl chloride and 2H benzooxazine-3-one, with preliminary bioassays indicating significant control efficacy against certain plant species. This suggests the applicability of benzo[1,4]oxazin-4-yl structures in the development of new, safe, and efficacious herbicidal agents (Ming-zhi & Zhong-cheng, 2006).

Antibacterial Activity of Analogues

The synthesis of 1, 4-benzoxazine analogues, including compounds structurally similar to "(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride," was explored for their antibacterial activity. These compounds were synthesized by reacting O-Amino Phenol and Maleic Anhydride, leading to several Mannich Bases with potential antibacterial properties against various bacterial strains. The study highlights the potential of benzo[1,4]oxazin-4-yl structures in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and proteins, which play crucial roles in cellular processes .

Mode of Action

This could involve binding to a target protein, altering its conformation, and affecting its function .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Análisis Bioquímico

Biochemical Properties

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes often involves the formation of covalent bonds, leading to irreversible inhibition. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can result in the accumulation of substrates and depletion of products, thereby disrupting normal cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, it has been noted that the compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, organ damage, and disruption of normal physiological functions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to altered nucleotide levels and affecting DNA and RNA synthesis. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it can inhibit metabolic enzymes and affect cellular metabolism .

Propiedades

IUPAC Name |

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-1-2-8-7(3-6)13(4-9(12)14)10(15)5-16-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJWATHENOURRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

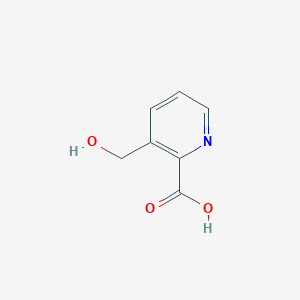

![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)

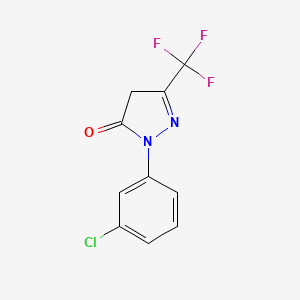

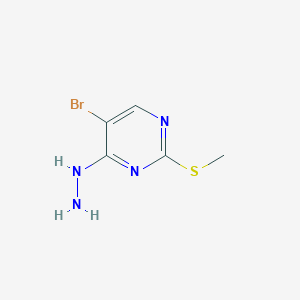

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

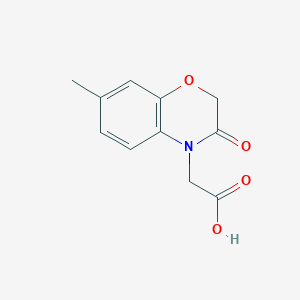

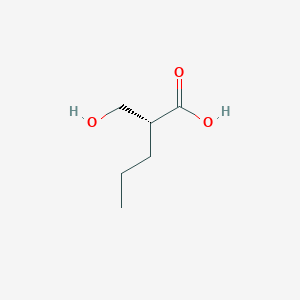

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)